molecular formula C14H19NO B12895906 Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine

Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine

Cat. No.: B12895906
M. Wt: 217.31 g/mol
InChI Key: QGCXLNCCIRBLMH-UONOGXRCSA-N
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Description

Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine is a seven-membered heterocyclic compound containing nitrogen and oxygen atoms within its ring structure. This compound is part of the broader class of azepines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(2-formylphenoxy)acetic acid with various amines and nucleophilic reagents in a one-pot reaction . This method does not require a catalyst and can efficiently produce the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of one-pot synthesis and multicomponent reactions are likely employed to achieve high yields and purity in large-scale production .

Chemical Reactions Analysis

Types of Reactions

Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of biologically active compounds with potential therapeutic effects.

    Medicine: Its derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolo[1,2-a]azepine
  • Pyrido[1,2-a]azepine
  • Oxazepine
  • Thiazepine

Uniqueness

Cis-2-phenyloctahydroisoxazolo[2,3-a]azepine is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(2R,3aS)-2-phenyl-2,3,3a,4,5,6,7,8-octahydro-[1,2]oxazolo[2,3-a]azepine

InChI

InChI=1S/C14H19NO/c1-3-7-12(8-4-1)14-11-13-9-5-2-6-10-15(13)16-14/h1,3-4,7-8,13-14H,2,5-6,9-11H2/t13-,14+/m0/s1

InChI Key

QGCXLNCCIRBLMH-UONOGXRCSA-N

Isomeric SMILES

C1CC[C@H]2C[C@@H](ON2CC1)C3=CC=CC=C3

Canonical SMILES

C1CCC2CC(ON2CC1)C3=CC=CC=C3

Origin of Product

United States

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